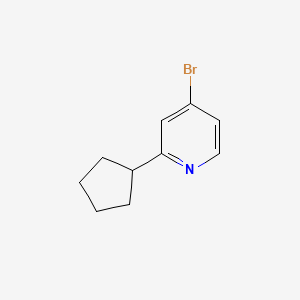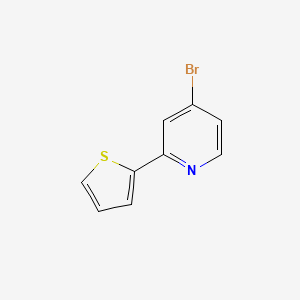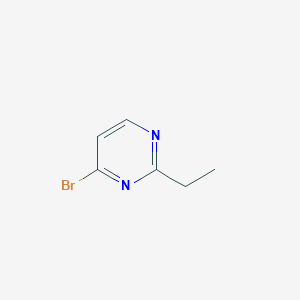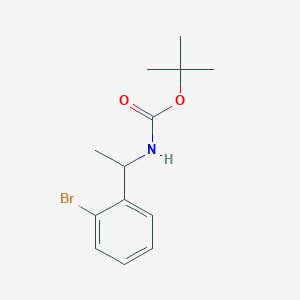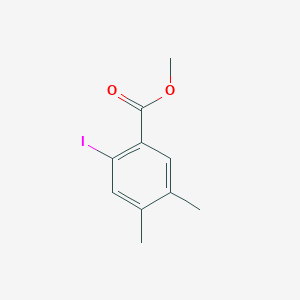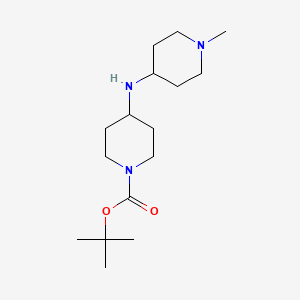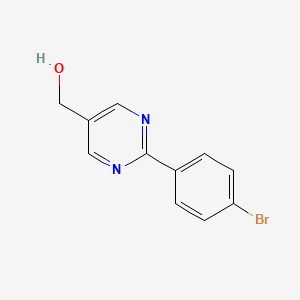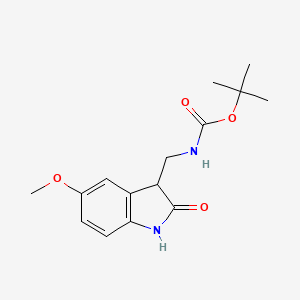
tert-Butyl ((5-methoxy-2-oxoindolin-3-yl)methyl)carbamate
Übersicht
Beschreibung
Tert-Butyl ((5-methoxy-2-oxoindolin-3-yl)methyl)carbamate is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is also known as Mocetinostat, which is a histone deacetylase inhibitor that has been found to have anticancer properties. In
Wirkmechanismus
The mechanism of action of Mocetinostat involves the inhibition of histone deacetylases, which leads to an increase in acetylation of histones. This increase in acetylation alters the chromatin structure, leading to changes in gene expression. In cancer cells, Mocetinostat induces the expression of genes involved in cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Mocetinostat has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, Mocetinostat has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Mocetinostat in lab experiments is its specificity for histone deacetylases. This specificity allows for targeted inhibition of these enzymes, reducing the potential for off-target effects. However, one limitation of using Mocetinostat is its low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Mocetinostat. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to explore the potential applications of Mocetinostat in the treatment of other diseases, such as inflammatory disorders. Finally, the development of more targeted delivery methods for Mocetinostat could increase its efficacy and reduce potential side effects.
Conclusion:
Tert-Butyl ((5-methoxy-2-oxoindolin-3-yl)methyl)carbamate, also known as Mocetinostat, is a promising compound with potential applications in cancer treatment and other fields. Its specificity for histone deacetylases makes it an attractive candidate for targeted therapy, and its anti-inflammatory effects suggest broader applications in the treatment of inflammatory diseases. As research into Mocetinostat continues, it is likely that new applications and delivery methods will be developed, further increasing its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl ((5-methoxy-2-oxoindolin-3-yl)methyl)carbamate has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in regulating gene expression. By inhibiting these enzymes, Mocetinostat can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
tert-butyl N-[(5-methoxy-2-oxo-1,3-dihydroindol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)16-8-11-10-7-9(20-4)5-6-12(10)17-13(11)18/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAMVKPPVAZNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2=C(C=CC(=C2)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118381 | |
| Record name | Carbamic acid, N-[(2,3-dihydro-5-methoxy-2-oxo-1H-indol-3-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086392-44-0 | |
| Record name | Carbamic acid, N-[(2,3-dihydro-5-methoxy-2-oxo-1H-indol-3-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(2,3-dihydro-5-methoxy-2-oxo-1H-indol-3-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





